2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Overview
Description
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a phenylhydrazono group, and an ethyl ester group.
Preparation Methods
The synthesis of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester typically involves the reaction of ethyl chloroacetate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Ethyl Chloroacetate with Phenylhydrazine:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester undergoes various chemical reactions, including:
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Substitution Reactions: : The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in an organic solvent at elevated temperatures
Products: Substituted derivatives of the original compound
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Reduction Reactions: : The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Conducted in an inert atmosphere to prevent oxidation
Products: Hydrazine derivatives
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Oxidation Reactions: : The compound can be oxidized to form various oxidation products.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in an aqueous or organic solvent
Products: Oxidized derivatives
Scientific Research Applications
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
Comparison with Similar Compounds
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Chloro-2-(phenylhydrazono)acetic acid methyl ester: The methyl ester variant, which may have different solubility and reactivity properties.
Phenylhydrazonoacetic acid derivatives: A broader class of compounds with varying substituents on the acetic acid moiety, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-chloro-2-(phenylhydrazinylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJYKSOIZQABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28663-68-5 | |
Record name | 28663-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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